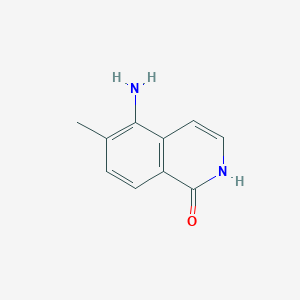







|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:13]([O-])=O)=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH:6]=[CH:5]2>C(O)(=O)C.CN(C=O)C>[NH2:13][C:3]1[C:2]([CH3:1])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][NH:7][C:8]2=[O:12]
|


|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=C2C=CNC(C2=CC1)=O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature under H2 (1 atm)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was purged with N2
|
|
Type
|
ADDITION
|
|
Details
|
The suspension was treated with 10% Pd/C (10 g)
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction vessel was purged with H2
|
|
Type
|
CUSTOM
|
|
Details
|
consumed, approximately 100 h
|
|
Duration
|
100 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was purged with N2
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite
|
|
Type
|
WASH
|
|
Details
|
The pad was washed with MeOH (400 mL)
|
|
Type
|
ADDITION
|
|
Details
|
the combined filtrate was treated with water (80 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to ˜200 mL
|
|
Type
|
ADDITION
|
|
Details
|
The dark mixture was diluted with 200 mL MeOH
|
|
Type
|
ADDITION
|
|
Details
|
added in a thin stream to ice water (1.5 L)
|
|
Type
|
STIRRING
|
|
Details
|
stirred in a large beaker
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting fine precipitate was collected by suction filtration
|
|
Type
|
CUSTOM
|
|
Details
|
satd NaHCO3 (100 mL) and sonicated for 1 min
|
|
Duration
|
1 min
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by suction filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water (2×100 mL), Et2O (100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
air-dried overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
to afford 28 g as a grey powder
|
|
Type
|
ADDITION
|
|
Details
|
treated with decolorizing carbon (˜10 g)
|
|
Type
|
FILTRATION
|
|
Details
|
The hot suspension was filtered through Celite
|
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with MeOH (200 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo to ˜200 mL
|
|
Type
|
ADDITION
|
|
Details
|
The dark brown solution was added to water (1.2 L)
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a fine crystalline precipitate
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by suction filtration on a medium-sintered glass frit
|
|
Type
|
WASH
|
|
Details
|
washed with water (500 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
A second crop precipitated in the filtrate
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by suction filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water (100 mL)
|
|
Type
|
ADDITION
|
|
Details
|
added to the first crop
|
|
Type
|
WASH
|
|
Details
|
The combined material was washed with Et2O (400 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried on the sintered glass funnel under a stream of N2, with suction, for 16 h
|
|
Duration
|
16 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C2C=CNC(C2=CC=C1C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |